![molecular formula C13H28N4OS B14614743 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is an organic compound with the molecular formula C₁₃H₂₈N₄OS It is characterized by the presence of a hydrazinylidenemethyl group and an octylsulfanylpropyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea typically involves the reaction of hydrazine derivatives with appropriate urea precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with an isocyanate to yield the desired urea derivative. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mecanismo De Acción
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-hexylsulfanylpropyl)urea: Similar structure but with a shorter alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Similar structure but with a longer alkyl chain.
1-[(E)-hydrazinylidenemethyl]-3-(3-phenylsulfanylpropyl)urea: Similar structure but with an aromatic group instead of an alkyl chain.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The octylsulfanyl group provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the hydrazinylidenemethyl group offers potential for diverse chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H28N4OS |
|---|---|
Peso molecular |
288.46 g/mol |
Nombre IUPAC |
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea |
InChI |
InChI=1S/C13H28N4OS/c1-2-3-4-5-6-7-10-19-11-8-9-15-13(18)16-12-17-14/h12H,2-11,14H2,1H3,(H2,15,16,17,18) |
Clave InChI |
XRWZPUOHJZIQMD-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCSCCCNC(=O)N/C=N/N |
SMILES canónico |
CCCCCCCCSCCCNC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
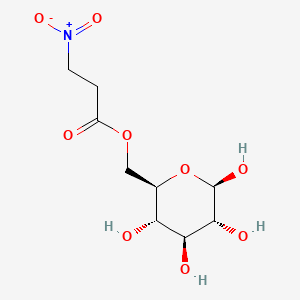

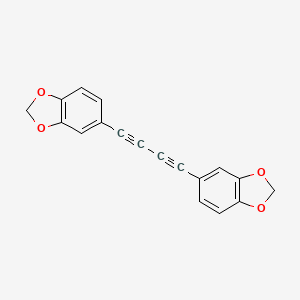
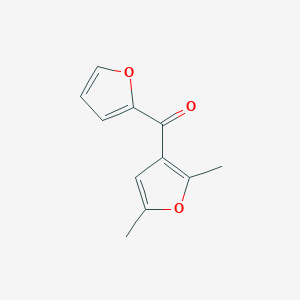
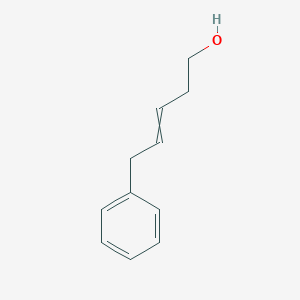
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
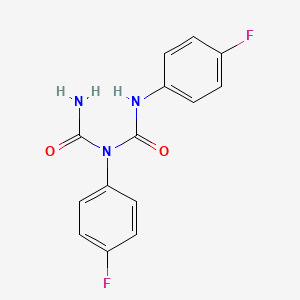

![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
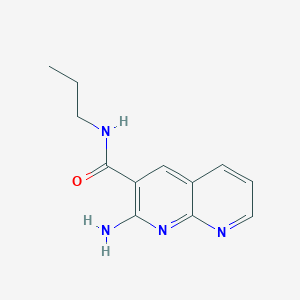
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
